molecular formula C8H8FNO B14853888 1-(4-Fluoro-3-methylpyridin-2-YL)ethanone

1-(4-Fluoro-3-methylpyridin-2-YL)ethanone

Cat. No.: B14853888
M. Wt: 153.15 g/mol
InChI Key: OSFIIQQEWOTEIY-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a fluorine atom and a methyl group on the pyridine ring, along with an ethanone group, makes this compound unique and of interest in various fields of research .

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methylpyridin-2-YL)ethanone can be achieved through several routes. One common method involves the reaction of 4-fluoro-3-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions and yields the desired product after purification .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. These methods often use similar reagents but optimize reaction times and temperatures to enhance efficiency .

Chemical Reactions Analysis

1-(4-Fluoro-3-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Fluoro-3-methylpyridin-2-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-(4-Fluoro-3-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:

    1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: This compound has a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.

    1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: The presence of additional fluorine atoms can enhance its stability and interaction with biological targets.

    1-(3-fluoro-4-(methylthio)pyridin-2-yl)ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(4-fluoro-3-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-7(9)3-4-10-8(5)6(2)11/h3-4H,1-2H3

InChI Key

OSFIIQQEWOTEIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(=O)C)F

Origin of Product

United States

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